Regioselective C-3 Bromination vs. Isomeric Mixtures
Bromination of 6-chloro-2-methylimidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS, 1.2 equiv) in chloroform at room temperature for 15 hours yields exclusively the 3-bromo product in 90% isolated yield (2.64 g from 2.00 g starting material) . In contrast, electrophilic bromination of imidazo[1,2-b]pyridazines lacking a 2-substituent typically yields mixtures of 3- and 8-substituted products requiring chromatographic separation and reducing effective yield [1]. The 2-methyl group electronically activates the imidazole ring and sterically shields the 8-position, enforcing regioselective C-3 functionalization.
| Evidence Dimension | Regioselective bromination yield |
|---|---|
| Target Compound Data | 90% isolated yield, single C-3 regioisomer |
| Comparator Or Baseline | Unsubstituted or 2-H imidazo[1,2-b]pyridazine: mixture of C-3 and C-8 regioisomers (typical combined yields 60–85%) [1] |
| Quantified Difference | ≥5% yield advantage plus elimination of isomer separation step; exclusive C-3 regioselectivity vs. isomeric mixture |
| Conditions | NBS (1.2 equiv), CHCl₃, room temperature, 15 h; purification by column chromatography (50% EtOAc/hexanes) |
Why This Matters
Eliminates the need for regioisomer separation, reducing material loss and purification time in the synthesis of 3,6-disubstituted drug candidates.
- [1] Reactivity of 2-substituted imidazo[1,2-b]pyridazines: Preparation of 3-nitro, nitroso and chloro derivatives. Journal of Heterocyclic Chemistry, 2002. Discusses regioselectivity dependence on the 2-substituent. View Source
